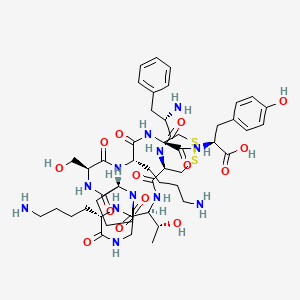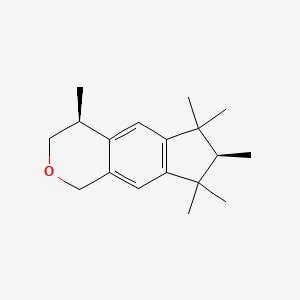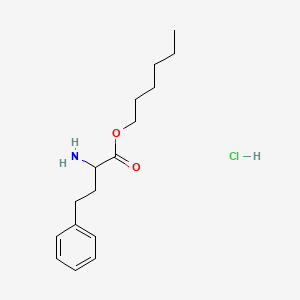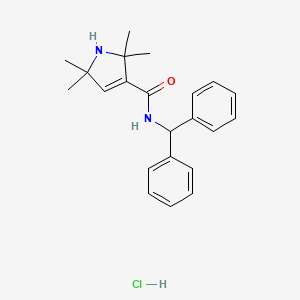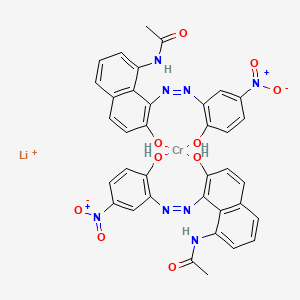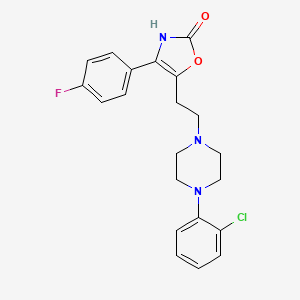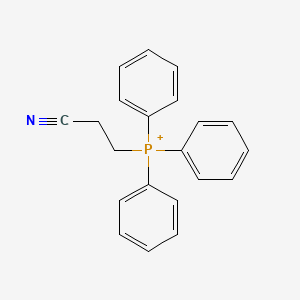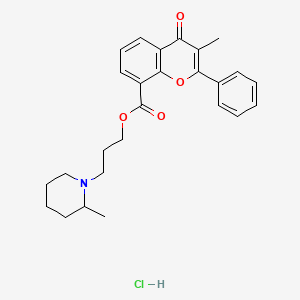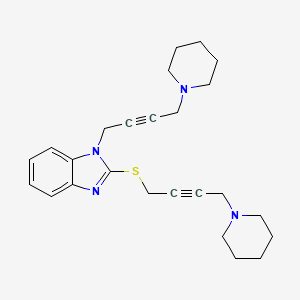
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonamide group, a methoxy group, and an acridine moiety. It is often used in research due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the methoxy and nitro groups. The final step involves the formation of the methanesulfonamide group and the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction conditions, purification of intermediates, and final product isolation. Industrial methods may also involve the use of advanced techniques such as chromatography and crystallization to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different acridine derivatives, while reduction can produce amino-substituted compounds
科学的研究の応用
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s acridine moiety allows it to intercalate into DNA, potentially disrupting DNA replication and transcription. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The methanesulfonamide group may also contribute to the compound’s reactivity and binding affinity to specific enzymes and receptors.
類似化合物との比較
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride can be compared with other similar compounds, such as:
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in their other functional groups and overall structure.
Acridine derivatives: Compounds with the acridine moiety, which may have similar DNA-intercalating properties.
Nitroaromatic compounds: These compounds contain nitro groups and may undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
CAS番号 |
89974-86-7 |
|---|---|
分子式 |
C22H21ClN4O6S |
分子量 |
504.9 g/mol |
IUPAC名 |
N-[3-methoxy-4-[(2-methoxy-1-nitroacridin-9-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H20N4O6S.ClH/c1-31-18-11-10-17-20(22(18)26(27)28)21(14-6-4-5-7-15(14)23-17)24-16-9-8-13(12-19(16)32-2)25-33(3,29)30;/h4-12,25H,1-3H3,(H,23,24);1H |
InChIキー |
FIYNLHJONQINOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C3=CC=CC=C3N=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12760508.png)

